Antitussive Potency: Eprazinone Demonstrates 2× Dextromethorphan and 3× Noscapine Activity in Animal Models
In standardized animal antitussive assays, Eprazinone exhibits quantitatively superior cough suppression compared to non-opioid alternatives. Its antitussive potency is approximately 2× that of dextromethorphan and 3× that of noscapine, while maintaining efficacy comparable or slightly inferior to codeine [1]. Critically, this potency is achieved without the intestinal motility suppression characteristic of codeine, representing a differentiated efficacy-safety profile [2].
| Evidence Dimension | Relative antitussive potency (cough suppression) |
|---|---|
| Target Compound Data | Reference potency = 1.0 (baseline) |
| Comparator Or Baseline | Dextromethorphan (0.5× relative potency); Noscapine (0.33× relative potency); Codeine (~1.0–1.5× relative potency) |
| Quantified Difference | Eprazinone = 2× dextromethorphan potency; 3× noscapine potency; ~comparable to codeine |
| Conditions | Animal antitussive assays; selective inhibition of brainstem reticular formation including medullary cough center |
Why This Matters
Enables selection where dextromethorphan provides insufficient cough suppression but opioid exposure from codeine is contraindicated.
- [1] Eprazinone Hydrochloride Tablets Product Insert. Guangzhou Maite Xinghua Pharmaceutical. Pharmacology section: animal studies showing antitussive potency versus codeine, dextromethorphan, and noscapine. View Source
- [2] Baidu Baike. Eprazinone (Yipulatang) monograph. Antitussive potency and lack of intestinal motility inhibition versus codeine. View Source
